N,6-dimethyl-2-[4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide
Description
N,6-dimethyl-2-[4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide is a complex heterocyclic compound featuring a thieno[2,3-c]pyridine core fused with a tetrahydroquinoline sulfonyl moiety and substituted carboxamide groups. The tetrahydroquinoline sulfonyl group may enhance solubility and binding affinity, while the thieno-pyridine core contributes to π-π stacking and electron-rich interactions .
Properties
IUPAC Name |
2-[[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzoyl]amino]-N,6-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O4S2/c1-27-25(32)23-20-13-15-29(2)16-22(20)35-26(23)28-24(31)18-9-11-19(12-10-18)36(33,34)30-14-5-7-17-6-3-4-8-21(17)30/h3-4,6,8-12H,5,7,13-16H2,1-2H3,(H,27,32)(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALVNWISPRKIFDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC2=C1CCN(C2)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,6-dimethyl-2-[4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[2,3-c]pyridine core, followed by the introduction of the carboxamide group. The sulfonylation of the tetrahydroquinoline moiety is another critical step. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the purification of the final product would be crucial, potentially involving techniques such as recrystallization, chromatography, or distillation.
Chemical Reactions Analysis
Types of Reactions
N,6-dimethyl-2-[4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity or solubility.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions can vary widely, from room temperature to elevated temperatures, and may require inert atmospheres or specific solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
The compound N,6-dimethyl-2-[4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide is a complex heterocyclic compound with potential applications in various fields, particularly in medicinal chemistry. This article delves into its scientific research applications, synthesizing available data and case studies to provide a comprehensive overview.
Table 1: Structural Components of the Compound
| Component | Description |
|---|---|
| Thieno[2,3-c]pyridine | Heterocyclic aromatic compound |
| Tetrahydroquinoline | Derived from quinoline; exhibits neuroprotective properties |
| Sulfonamide | Enhances solubility and biological activity |
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the inhibition of specific signaling pathways.
- Case Study : A study demonstrated that derivatives of thieno[2,3-c]pyridine showed cytotoxic effects against various cancer cell lines (e.g., MCF-7 breast cancer cells) .
Neuroprotective Effects
The tetrahydroquinoline component suggests potential neuroprotective applications:
- Research Findings : Compounds with similar structures have been shown to protect neuronal cells from oxidative stress and apoptosis.
- Clinical Relevance : This could be particularly beneficial in treating neurodegenerative diseases like Alzheimer's and Parkinson's .
Antimicrobial Properties
The sulfonamide group is known for its antimicrobial activity:
- Mechanism : It acts by inhibiting bacterial folate synthesis.
- Case Study : Research has indicated that sulfonamide derivatives can effectively combat resistant strains of bacteria such as MRSA .
Synthetic Pathways
The synthesis of this compound generally involves multi-step organic reactions including:
- Formation of the thieno[2,3-c]pyridine core.
- Introduction of the sulfonamide group via nucleophilic substitution.
- Coupling with the tetrahydroquinoline derivative.
Table 2: Summary of Synthetic Steps
| Step | Reaction Type | Reagents Used |
|---|---|---|
| 1 | Cyclization | Appropriate cyclizing agents |
| 2 | Nucleophilic substitution | Sulfonyl chloride |
| 3 | Coupling | Tetrahydroquinoline derivative |
Mechanism of Action
The mechanism by which N,6-dimethyl-2-[4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide exerts its effects would depend on its specific application. In a biological context, the compound might interact with specific enzymes or receptors, altering their activity and leading to a therapeutic effect. The molecular targets and pathways involved would need to be identified through experimental studies, such as binding assays or cellular experiments.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Core Heterocyclic Systems
Thieno[2,3-c]pyridine vs. Tetrahydropyridine Derivatives
- 4-Alkyl-6-amino-N3,N5-diaryl-2-thioxo-1,2,3,4-tetrahydropyridine-3,5-dicarboxamides (Dyachenko et al., 2013): Core: Tetrahydropyridine with thioxo and carboxamide substituents. Synthesis: Achieved via cyclocondensation of thioureas with diketones, yielding 68–72% .
Thieno[2,3-c]pyridine vs. Thiazolo[3,2-a]pyrimidine Derivatives
- (2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (Faty et al., 2011): Core: Thiazolo-pyrimidine with cyano and furyl substituents. Key Differences: The thiazole ring and dioxo groups increase electrophilicity but reduce stability compared to the thieno-pyridine system. Yield: 68% via chloroacetic acid-mediated condensation .
Sulfonamide and Carboxamide Functionalities
- Tetrahydroquinoline Sulfonyl vs. Aryl Sulfonamides: The tetrahydroquinoline sulfonyl group in the target compound may exhibit improved membrane permeability compared to simpler aryl sulfonamides due to its bicyclic structure . Example: Compounds with 4-cyanobenzylidene sulfonamides () show strong IR absorption at ~2,209 cm⁻¹ (C≡N), whereas the target compound’s sulfonamide may display distinct NH stretching (~3,400 cm⁻¹) .
Carboxamide Substituents :
Physicochemical and Spectral Properties
Research Implications and Gaps
- Crystallographic Data : highlights the importance of X-ray crystallography for confirming heterocyclic conformations, which is critical for validating the target compound’s structure .
Biological Activity
N,6-dimethyl-2-[4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that combines a thieno[2,3-c]pyridine scaffold with a sulfonamide moiety derived from tetrahydroquinoline. The presence of these functional groups is believed to contribute to its diverse biological activities.
Anticancer Activity
Research has identified that derivatives of tetrahydroquinoline exhibit significant anticancer properties. For instance:
- Mannich Base Derivatives : Studies on Mannich bases have shown that they possess cytotoxic effects against various cancer cell lines. Specifically, compounds similar to our target compound have demonstrated activity against human cervical (HeLa), liver (HepG2), and lung (A549) cancer cells. The mechanism often involves the inhibition of DNA topoisomerase I and induction of apoptosis in cancer cells .
The biological activity of this compound can be attributed to several mechanisms:
- DNA Interaction : Compounds with similar structures have been shown to interact with DNA by forming hydrogen bonds with nucleotides which can lead to cytotoxic effects.
- Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit specific enzymes that are crucial for tumor growth and proliferation.
- Apoptosis Induction : Many studies indicate that these compounds can induce programmed cell death in cancer cells through various signaling pathways.
Antimicrobial Activity
In addition to anticancer properties, compounds related to this structure also exhibit antimicrobial activities:
- Antibacterial and Antifungal Effects : Some studies have highlighted the potential of tetrahydroquinoline derivatives as antibacterial agents against strains such as Staphylococcus aureus and Escherichia coli. Their mechanism may involve disrupting bacterial cell wall synthesis or inhibiting protein synthesis .
Case Studies
- Study on Anticancer Effects : A recent study evaluated the anticancer effects of a series of tetrahydroquinoline derivatives against various cancer cell lines. The results indicated that the presence of sulfonamide significantly enhanced the cytotoxicity compared to non-sulfonamide counterparts .
- Antimicrobial Evaluation : Another investigation assessed the antimicrobial efficacy of similar compounds against clinical isolates of bacteria and fungi. The results demonstrated promising activity with minimum inhibitory concentrations (MICs) below 10 μg/mL for several strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
